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Compound of Interest

Compound Name: Fluxapyroxad

Cat. No.: B1673505

An In-depth Technical Guide to the ADME of Fluxapyroxad

Introduction

Fluxapyroxad, a second-generation carboxamide fungicide, is a potent inhibitor of succinate
dehydrogenase (SDH), also known as complex Il, in the mitochondrial respiratory chain of
fungi.[1] This mode of action disrupts fungal energy production and the synthesis of essential
cellular components, thereby inhibiting spore germination, germ tube formation, and mycelial
growth.[1] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME)
profile of fluxapyroxad is critical for assessing its safety and risk to non-target organisms,
including humans. This guide provides a detailed technical overview of the ADME properties of
fluxapyroxad, compiled from toxicological and pharmacokinetic studies, primarily in rat
models.

Absorption

Studies in rats indicate that fluxapyroxad is rapidly and moderately well absorbed from the
gastrointestinal tract following oral administration.

o Oral Absorption: The extent of absorption is estimated to be between 65% and 80% of the
administered dose. This rate appears to be independent of the dose level or the sex of the
animal.[2]
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o Time to Maximum Concentration (Tmax): The time to reach peak plasma concentrations is
dose-dependent. In rats, Tmax was observed at 1 hour for a low dose (5 mg/kg bw), 8 hours
for a mid-dose (50 mg/kg bw), and 24 hours for a high dose (500 mg/kg bw).[2][3]

o Dermal Absorption: An in vivo rat study identified a dermal absorption factor of 8.4%,
indicating low absorption through the skin.[3]

Table 1: Pharmacokinetic Parameters for Absorption in

Rats
Parameter Value Species Study Notes
) Independent of dose
Oral Absorption Rate 65 - 80% Rat
and sex.[2]
Dermal Absorption )
8.4% Rat In vivo study.[3]
Rate
5 mg/kg bw oral dose.
Tmax (Low Dose) ~1 hour Rat
[21[3]
] 50 mg/kg bw oral
Tmax (Mid Dose) ~8 hours Rat
dose.[2]
i 500 mg/kg bw oral
Tmax (High Dose) ~24 hours Rat
dose.[2][3]
1.85/1.57 ug Eg/ 5 mg/kg bw oral dose.
Cmax (Low Dose) HO =410 Rat 9
(M/F) [3]
65.31/66.08 ug Eq/ 500 mg/kg bw oral
Cmax (High Dose) M =410 Rat I
(M/F) dose.[3]
Distribution

Following absorption, fluxapyroxad is widely distributed throughout the body. However, there
IS no evidence of significant accumulation in tissues.

« Tissue Distribution: The highest concentrations of radioactivity have been consistently found
in the liver, thyroid, and adrenal glands.[1][2] The gastrointestinal tract and its contents also
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show high concentrations.

o Residue Levels: Very little fluxapyroxad was retained in tissues 7 days after dosing,
indicating efficient clearance.[2] In lactating goats, fluxapyroxad was a major residue in
milk, muscle, and fat, but a minor component in the liver and kidney.[2]

ble 2: Ti istribution of El i

Tissue Relative . Species Study Notes
Concentration

Liver High Rat [1112][3]

Thyroid High Rat [11[2][3]

Adrenals High Rat [1112]

Kidneys Moderate Rat [11[2]

Fat High (in goats) Goat [2]

Milk High (in goats) Goat [2]
Metabolism

Fluxapyroxad undergoes extensive metabolism in rats, yielding approximately 50 different
metabolites.[2] The biotransformation occurs primarily through two main pathways, without
cleavage of the central carboxamide bond.[1][2]

The primary metabolic reactions are:
* N-demethylation: Occurs at the pyrazole ring, leading to metabolites like M700F008.[1][2]
e Hydroxylation: Primarily on the biphenyl ring system.[1][2]

e Fluorine Loss: Replacement of a fluorine atom on the biphenyl ring, presumably by a
hydroxyl group.[2]

» Conjugation: The hydroxylated metabolites are subsequently conjugated with glucuronic acid
or glutathione.[1][2]

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1673505?utm_src=pdf-body
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report12/Fluxapyroxad.pdf
https://www.benchchem.com/product/b1673505?utm_src=pdf-body
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report12/Fluxapyroxad.pdf
https://www.benchchem.com/product/b1673505?utm_src=pdf-body
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Evaluation12/Fluxapyroxad.pdf
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report12/Fluxapyroxad.pdf
https://downloads.regulations.gov/EPA-HQ-OPP-2022-0234-0009/content.pdf
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Evaluation12/Fluxapyroxad.pdf
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report12/Fluxapyroxad.pdf
https://downloads.regulations.gov/EPA-HQ-OPP-2022-0234-0009/content.pdf
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Evaluation12/Fluxapyroxad.pdf
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report12/Fluxapyroxad.pdf
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Evaluation12/Fluxapyroxad.pdf
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report12/Fluxapyroxad.pdf
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report12/Fluxapyroxad.pdf
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report12/Fluxapyroxad.pdf
https://www.benchchem.com/product/b1673505?utm_src=pdf-body
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report12/Fluxapyroxad.pdf
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Evaluation12/Fluxapyroxad.pdf
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report12/Fluxapyroxad.pdf
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Evaluation12/Fluxapyroxad.pdf
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report12/Fluxapyroxad.pdf
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Evaluation12/Fluxapyroxad.pdf
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report12/Fluxapyroxad.pdf
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report12/Fluxapyroxad.pdf
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Evaluation12/Fluxapyroxad.pdf
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report12/Fluxapyroxad.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

The plant metabolite M700F048 follows a similar metabolic route to fluxapyroxad, degrading
to the common metabolite M700F008, followed by hydroxylation and conjugation.

Metabolic Pathway of Fluxapyroxad
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Fig. 1: Simplified metabolic pathway of fluxapyroxad in rats.

EXxcretion

Excretion of fluxapyroxad and its metabolites is rapid and occurs primarily through the faeces.
e Primary Route: Faecal excretion is the main route of elimination in rats.[2]

o Excretion Rate: The majority of the administered dose (61-83%) is excreted within 48 hours

of dosing.[2]
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« Biliary Excretion: Studies involving bile duct cannulation in rats confirmed that bile is a major
route of excretion, contributing significantly to the faecal output.

» Excretion Balance: In rats, approximately 70-85% of the dose is excreted in the faeces (with
30-54% from bile), and a smaller portion, 8-17%, is found in the urine.[2] There are no
significant sex-related differences in the excretion pattern.[2]

Table 3: Excretion of Fluxapyroxad in Rats (within 48
hours)

] Percentage of )
Excretion Route L Species
Administered Dose

Total Excreted 61 - 83% Rat
Faeces 70 - 85% Rat
Urine 8-17% Rat
Biliary (component of faecal) 30 - 54% Rat

Experimental Protocols

The ADME data for fluxapyroxad has been generated through a series of standardized
toxicological studies, typically conducted in compliance with Good Laboratory Practice (GLP).

[2]

General Workflow for an ADME Study " dot
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Fig. 3: Logical flow of ADME processes for fluxapyroxad.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [absorption, distribution, metabolism, and excretion
(ADME) studies of fluxapyroxad]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1673505#absorption-distribution-metabolism-and-
excretion-adme-studies-of-fluxapyroxad]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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